
5-Propylpyrimidin-4(1H)-one
Description
Ubiquitous Nature and Therapeutic Relevance of Pyrimidine Derivatives in Chemical Biology
Pyrimidine derivatives are a cornerstone of chemical biology, their prevalence stemming from their fundamental role in the very blueprint of life. researchgate.net The pyrimidine ring is a core component of the nucleobases cytosine, thymine, and uracil, which are integral to the structure of DNA and RNA. researchgate.net This natural abundance has made the pyrimidine scaffold a focal point for researchers, leading to the development of a vast array of synthetic derivatives with significant therapeutic applications. researchgate.net
The versatility of pyrimidine-based compounds is underscored by their wide spectrum of biological activities. These compounds are known to interact with a multitude of biological targets, including enzymes and receptors, thereby modulating various cellular processes. nih.govmdpi.com This has led to their successful application as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. nih.govgsconlinepress.comnih.gov For instance, the well-known anticancer drug 5-fluorouracil is a pyrimidine derivative that functions as an antimetabolite, interfering with DNA synthesis in rapidly dividing cancer cells. researchgate.net Similarly, pyrimidine motifs are found in various kinase inhibitors, which are crucial in cancer therapy for their ability to block signaling pathways that promote tumor growth. nih.govnih.gov
Significance of the Pyrimidinone Moiety as a Privileged Scaffold in Medicinal Chemistry and Organic Synthesis
Within the broad class of pyrimidines, the pyrimidinone moiety holds a special status as a "privileged scaffold." This term is used in medicinal chemistry to describe molecular frameworks that are able to bind to multiple, unrelated biological targets, thus offering a rich source for the discovery of new drugs. frontiersin.org The pyrimidinone core, with its characteristic arrangement of nitrogen atoms and a carbonyl group, provides a versatile template for the design of molecules with diverse pharmacological properties. frontiersin.orgresearchgate.net
The synthetic accessibility of the pyrimidinone scaffold further enhances its appeal to organic chemists. mdpi.com A variety of synthetic methodologies, often involving cyclocondensation reactions, allow for the straightforward construction and modification of the pyrimidinone ring. vulcanchem.com This enables the systematic exploration of the chemical space around the scaffold, facilitating the optimization of biological activity and other drug-like properties. The ability to readily introduce different substituents at various positions on the ring allows for fine-tuning of a compound's steric, electronic, and hydrophobic properties to achieve desired target interactions. frontiersin.orgresearchgate.net
Research Trajectory and Academic Interest in 5-Propylpyrimidin-4(1H)-one and its Analogues
The specific compound, this compound, and its analogues have been subjects of focused research, primarily driven by their potential as modulators of biological targets. The introduction of a propyl group at the 5-position of the pyrimidinone ring can significantly influence the compound's lipophilicity and steric profile, which in turn can affect its binding affinity and selectivity for specific proteins.
Properties
IUPAC Name |
5-propyl-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-6-4-8-5-9-7(6)10/h4-5H,2-3H2,1H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOROFRHZQHEHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=CNC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the standard synthetic protocols for preparing 5-Propylpyrimidin-4(1H)-one, and how do reaction conditions influence yield?
The synthesis of pyrimidinone derivatives typically involves cyclocondensation reactions. For example, NHOAc in glacial acetic acid under reflux (108°C) is a common protocol for forming pyrimidine cores, as demonstrated in analogous pyrimidinone syntheses . Solvent choice (e.g., DMF, ethyl acetate) and catalysts (e.g., amino acids like L-proline) significantly impact reaction efficiency. For instance, glycine or L-proline can act as green catalysts in reflux conditions to achieve yields >85% for related dihydropyrimidinones . Optimization should focus on reagent stoichiometry, solvent polarity, and temperature gradients.
Q. What spectroscopic methods are recommended for confirming the structure of this compound?
Key techniques include:
- 1H NMR : To identify protons on the pyrimidine ring and propyl substituent. For example, pyrimidinone NH protons typically appear at δ 10–12 ppm .
- FT-IR : Characteristic carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and NH stretches at 3200–3400 cm⁻¹ .
- GC-MS : To confirm molecular ion peaks and fragmentation patterns. Pyrimidinone derivatives often show M⁺ peaks with loss of substituents like propyl groups .
- X-ray crystallography : For unambiguous confirmation of tautomeric forms (e.g., 1H vs. 3H tautomers) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in biological data (e.g., antimicrobial vs. anti-inflammatory potency) may arise from:
- Structural variations : Minor substituent changes (e.g., halogenation, alkyl chain length) alter binding affinity. For example, fluorination at C5 enhances metabolic stability in pyrimidinones .
- Assay conditions : Differences in solvent (DMF vs. DMSO) or microbial strains (Gram-positive vs. Gram-negative) affect activity .
- Data validation : Use orthogonal assays (e.g., MIC tests and time-kill curves for antimicrobial claims) to cross-verify results .
Q. What computational strategies are effective for predicting the reactivity and tautomerism of this compound?
- Density Functional Theory (DFT) : Calculate tautomeric energy differences (1H vs. 3H forms) and proton-transfer barriers. Studies on fluoropyrimidinones show solvent effects (e.g., water vs. acetic acid) stabilize specific tautomers .
- Molecular docking : Screen against biological targets (e.g., SIRT1 inhibitors) to prioritize derivatives for synthesis. Autodock Vina or Schrödinger Suite can model binding interactions .
- MD simulations : Assess stability of hydrogen-bonded networks in crystal structures .
Q. How should researchers design experiments to evaluate the environmental impact of synthetic routes for this compound?
Adopt green chemistry metrics:
- Atom Economy : Compare traditional methods (e.g., HCl/DMF) vs. solvent-free or aqueous-phase reactions .
- Waste analysis : Quantify E-factor (kg waste/kg product) for each step. Amino acid-catalyzed routes reduce hazardous waste .
- Lifecycle assessment (LCA) : Track energy consumption and emissions across synthesis, purification, and disposal phases .
Methodological Considerations
Q. What strategies mitigate bias in biological data interpretation for pyrimidinone derivatives?
- Blinded assays : Separate compound synthesis and bioactivity testing teams to reduce confirmation bias .
- Mixed-method approaches : Combine quantitative (e.g., IC50 values) with qualitative data (e.g., microscopy for cell death mechanisms) .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .
Q. How can spectral data inconsistencies (e.g., NMR shifts) be addressed during structural elucidation?
- Deuterated solvent calibration : Ensure solvents (e.g., DMSO-d6 vs. CDCl3) do not obscure NH proton signals .
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks in complex spectra, particularly for propyl group conformers .
- Cross-lab validation : Compare data with published spectra of structurally similar pyrimidinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.